2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Description
“2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone” is a chemical compound. It is a specific stereoisomer of a compound that contains an amino group . The empirical formula of a similar compound is C15H13N3O2 .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another suggested method for synthesizing related compounds involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with the formula C16H15N3O2S, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a similar compound with the formula C15H13N3O2 is reported to be a solid .Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMOWOUOXOCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350337 | |
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245329-81-1 | |
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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